molecular formula C8H12ClN3O B1423992 2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol CAS No. 1220020-02-9

2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol

Cat. No. B1423992
M. Wt: 201.65 g/mol
InChI Key: NQUVZJXGCGLHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are widely used in the field of organic synthesis due to their various chemical and biological applications .

Scientific Research Applications

1. β-Glucuronidase Inhibitors

  • Summary of Application : The discovery and development of potent β-glucuronidase inhibitors is an active area of research due to the observation that increased activity of this enzyme is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
  • Methods of Application : Twenty-seven 2-aminopyrimidine derivatives were synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst, in good to excellent yields .
  • Results or Outcomes : Among the synthesized compounds, compound 24 showed an activity much superior to standard D-saccharic acid 1,4-lactone (IC 50 = 45.75 ± 2.16 µM) with IC 50 = 2.8 ± 0.10 µM .

2. Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
  • Methods of Application : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Results or Outcomes : Pyrimidine derivatives are reported to exhibit a wide range of biological activities including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Safety And Hazards

Specific safety and hazard information for “2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol” is not available in the retrieved sources. It is recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-12(3-4-13)8-5-7(9)10-6-11-8/h5-6,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVZJXGCGLHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Reactant of Route 4
Reactant of Route 4
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol
Reactant of Route 6
Reactant of Route 6
2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.